molecular formula C22H18N2O4S B2422773 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941930-76-3

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2422773
CAS No.: 941930-76-3
M. Wt: 406.46
InChI Key: NZBBDESWLRDBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound that features a benzo[d]oxazole moiety, a phenyl ring, and a methylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.

    Attachment of the phenyl ring: This step might involve a Suzuki coupling reaction between a boronic acid derivative of the benzo[d]oxazole and a halogenated phenyl compound.

    Introduction of the methylsulfonyl group: This can be done via sulfonylation of the phenyl ring using methylsulfonyl chloride in the presence of a base.

    Formation of the acetamide linkage: This final step could involve the reaction of the intermediate compound with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at the methylsulfonyl group to form sulfone derivatives.

    Reduction: Reduction reactions could target the nitro groups (if present) or the benzo[d]oxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: can be compared to other benzo[d]oxazole derivatives, sulfonyl-containing compounds, and acetamide derivatives.

    Unique Features: The combination of the benzo[d]oxazole ring, phenyl ring, and methylsulfonyl group in a single molecule might confer unique biological or chemical properties not found in simpler analogs.

List of Similar Compounds

    Benzo[d]oxazole derivatives: Compounds containing the benzo[d]oxazole ring.

    Sulfonyl-containing compounds: Molecules with sulfonyl functional groups.

    Acetamide derivatives: Compounds featuring the acetamide linkage.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-29(26,27)18-11-9-15(10-12-18)13-21(25)23-17-6-4-5-16(14-17)22-24-19-7-2-3-8-20(19)28-22/h2-12,14H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBBDESWLRDBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.